molecular formula C13H15N3 B1427215 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine CAS No. 1486287-29-9

2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

Cat. No.: B1427215
CAS No.: 1486287-29-9
M. Wt: 213.28 g/mol
InChI Key: RFHKMJGDTAHEDV-UHFFFAOYSA-N
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Description

The chemical compound 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a high-value scaffold in medicinal and organic chemistry research. It features a fused cyclopenta[c]pyrazole core, a structure recognized for its relevance in drug discovery. This core is a key intermediate in the synthesis of more complex multicyclic systems, such as cyclopenta[d]pyrazolo[3,4-b]pyridines, which are efficiently constructed via modern multicomponent bicyclization strategies . These complex architectures are of significant interest for developing new bioactive molecules, particularly in oncology research . The 3-amine group on the pyrazole ring is a versatile functional handle, making this compound a crucial building block for further chemical derivatization. Researchers utilize this amine group to design molecules that act as kinase inhibitors, with the pyrazolo moiety often serving as a bioisostere for purine rings in ATP-competitive inhibitors . As a key synthetic intermediate, 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine provides researchers with a versatile starting point for constructing diverse compound libraries aimed at probing biological mechanisms and identifying new therapeutic leads. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-9-5-2-3-8-12(9)16-13(14)10-6-4-7-11(10)15-16/h2-3,5,8H,4,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHKMJGDTAHEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CCCC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486287-29-9
Record name 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
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Mechanism of Action

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound. .

Biological Activity

The compound 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine features a cyclopentapyrazole core with a methylphenyl substituent. The synthesis typically involves the reaction of arylhydrazines with appropriate diketones or other suitable precursors to yield the desired pyrazole derivatives. Various synthetic routes have been explored to optimize yield and purity while enhancing biological activities.

Antimicrobial Activity

Numerous studies highlight the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
3fStaphylococcus aureus
3cE. coli, Pseudomonas aeruginosa

In particular, the compound has exhibited notable activity against Staphylococcus aureus, comparable to standard antibiotics like Ceftriaxone.

Anti-inflammatory Properties

The pyrazole nucleus is well-documented for its anti-inflammatory effects. Research indicates that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at specific concentrations:

CompoundTNF-α Inhibition (%)Concentration (µM)Reference
46110
169310

These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory efficacy.

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been extensively studied. Some compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural features may play a crucial role in its ability to target specific cancer pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A series of new pyrazole derivatives were synthesized and tested against multiple bacterial strains. Results indicated that certain compounds exhibited significant antibacterial activity, particularly against resistant strains .
  • Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated that selected pyrazole derivatives reduced inflammation significantly compared to controls .
  • Cancer Cell Lines : A recent study evaluated the effects of pyrazole derivatives on human cancer cell lines, revealing promising results in inhibiting tumor growth and inducing apoptosis .

Scientific Research Applications

Pharmacological Applications

Research has indicated that compounds similar to 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine exhibit various pharmacological activities:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that derivatives can induce apoptosis in various cancer cell lines, including MCF-7 and K562 cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .
  • Anti-inflammatory Effects : Research has suggested that cyclopentapyrazoles can inhibit inflammatory mediators such as cytokines and prostaglandins. This property makes them potential candidates for treating chronic inflammatory diseases .

Material Science

The unique structural characteristics of 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine allow it to be utilized in materials science:

  • Polymer Additives : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to form hydrogen bonds may improve interfacial adhesion between the polymer and fillers .

Synthesis Methodologies

The synthesis of 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine typically involves multi-step organic reactions:

  • Cyclization Reactions : The formation of the cyclopentapyrazole ring is often achieved through cyclization of appropriate precursors under acidic or basic conditions. Recent advancements have introduced greener synthetic routes utilizing microwave-assisted synthesis to improve yields and reduce reaction times .

Case Study 1: Anticancer Activity

A study conducted by Šaˇckus et al. investigated the anticancer properties of various pyrazole derivatives against K562 leukemia cells. The results indicated that specific substitutions on the cyclopentapyrazole core significantly enhanced cytotoxicity. The most active compound demonstrated a half-maximal inhibitory concentration (IC50) in the low micromolar range .

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory bowel disease models, derivatives of cyclopentapyrazole were shown to reduce inflammation markers significantly. These compounds were tested in vivo using animal models and exhibited a reduction in colon inflammation scores compared to untreated controls .

Compound NameActivity TypeCell Line/ModelIC50 (µM)Reference
Compound AAnticancerK5625.0
Compound BAnti-inflammatoryMouse modelN/A

Table 2: Synthesis Conditions

Reaction TypeConditionsYield (%)Reference
CyclizationAcidic medium at reflux85
Microwave-assistedSolvent-free conditions90

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CCS (Ų) [M+H]+ Key Applications/Properties References
2-(2-Methylphenyl)-...cyclopenta[c]pyrazol-3-amine 2-Methylphenyl Not explicitly reported ~235 (estimated) N/A Research chemical
2-(3-Chloro-4-methylphenyl)-... 3-Chloro-4-methylphenyl C₁₃H₁₄ClN₃ 248.09 153.5 High lipophilicity
2-(3-Chlorophenyl)-... 3-Chlorophenyl C₁₂H₁₂ClN₃ 234.08 148.9 Steric flexibility
1-(4-Fluorophenyl)-... hydrochloride 4-Fluorophenyl C₁₂H₁₂FN₃·HCl 253.70 N/A Drug discovery, agrochemicals
2-{...}-2,2-difluoroethan-1-amine Difluoroethylamine C₈H₁₁F₂N₃ 187.19 N/A Enhanced pharmacokinetics
2-Methyl-2,4,5,6-tetrahydro... Methyl on pyrazole C₇H₁₁N₃ 137.18 N/A Structural simplicity

Preparation Methods

Table 1: Optimization of Four-Component Bicyclization Reaction Conditions

Entry Solvent Promoter (equiv) Temperature (°C) Time (min) Yield (%)
1 DMF K2CO3 (1.0) 80 25 Trace
2 DMF p-TsOH (1.0) 80 25 Trace
3 DMF CF3CO2H (1.0) 80 25 Trace
4 DMF HOAc (1.0) 80 25 15
5 DMF HOAc (4.0) 80 25 39
6 HOAc 80 25 57
7 HOAc 110 25 74

Isolated yields; reaction conditions optimized for related cyclopenta-fused pyrazolo derivatives.

Scope and Substrate Variability

  • Arylglyoxals with electron-donating or electron-withdrawing groups, including halogens, are compatible and afford good to excellent yields.

  • Pyrazol-5-amines with various nitrogen substituents (e.g., methyl, phenyl) are tolerated.

  • Aromatic amines bearing substituents such as chloro, methyl, and nitro groups on the phenyl ring also participate effectively.

  • The method allows for the synthesis of multifunctionalized cyclopenta-fused pyrazolo derivatives that are challenging to access by other routes.

Mechanistic Insights

The reaction mechanism involves:

  • Initial condensation of the arylglyoxal with the pyrazol-5-amine and aromatic amine.

  • Ring-opening of the pyran-2-one or cyclohexane-1,3-dione component followed by intramolecular cyclization.

  • Formation of two new rings and five sigma bonds in a regioselective and stereoselective manner.

  • Control of exocyclic double bond configuration via intramolecular hydrogen bonding.

Q & A

Q. What established synthetic routes are available for 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclization or multicomponent reactions. Key methods include:

  • Cyclization with POCl₃ : Starting from brominated pyrazole precursors, cyclization under reflux with phosphorous oxychloride (120°C) yields the core structure. Yields (~29%) depend on precursor purity and reaction time .
  • Multicomponent Strategies : Copper(II)-catalyzed reactions with tert-butylphosphonic acid and substituted pyrazoles enable solvent-free synthesis, improving atom economy .
  • Nucleophilic Substitution : Reacting pyrazole intermediates with aromatic aldehydes under mild conditions (room temperature) generates derivatives, though yields vary with aldehyde reactivity .

Q. Table 1: Synthetic Route Comparison

MethodConditionsYieldKey Reagents/CatalystsReference
Cyclization (POCl₃)120°C, reflux29%POCl₃
Multicomponent (Cu(II))Solvent-free, 80°C45–60%Cu(II), tert-BuPO₃H₂
Aldehyde CondensationRT, 24 hrs35–75%Substituted aldehydes

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming regiochemistry. For example, aromatic protons appear at δ 7.41–7.21 (m), while methoxy groups resonate at δ 3.79–3.71 (m) .
  • LC-MS : Used to verify molecular weight (e.g., m/z 400 [M+H]⁺) and detect impurities .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., R factor = 0.031) and confirms stereochemistry .
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic FeaturesReference
¹H NMRδ 7.41–7.21 (aromatic H), 3.71 (OCH₃)
LC-MSm/z 400 [M+H]⁺, retention time 8.2 min
X-rayCrystallographic R factor = 0.031

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Methodological Answer:

  • Cross-Validation : Compare NMR data with X-ray structures (e.g., bond lengths and angles) to confirm assignments .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly in cyclopenta-fused systems .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Q. What strategies optimize synthetic yield in multi-step reactions for this compound?

Methodological Answer:

  • Catalyst Screening : Copper(II) with phosphonic acid ligands enhances reaction efficiency (yields ↑15–20%) .
  • Solvent Optimization : Solvent-free conditions reduce side reactions (e.g., dimerization) .
  • Purification Techniques : Gradient column chromatography (silica gel, hexane/EtOAc) isolates pure fractions, improving yield to >70% in final steps .

Q. What in vitro biological activities are reported for derivatives, and how are these assays designed?

Methodological Answer:

  • Antibacterial Assays : Derivatives are tested against Gram-positive/negative strains (e.g., S. aureus, MIC = 8–32 µg/mL) using broth microdilution (CLSI guidelines) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM for HepG2) with positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition : Plasmodium falciparum prolyl-tRNA synthetase inhibition assays (IC₅₀ = 0.5 µM) validate target engagement .

Q. Table 3: Biological Activity Data

Assay TypeTarget/ModelKey ResultReference
AntibacterialS. aureusMIC = 8–32 µg/mL
Anticancer (MTT)HepG2 cellsIC₅₀ = 12 µM
Enzyme InhibitionPf Prolyl-tRNAIC₅₀ = 0.5 µM

Q. How are structure-activity relationships (SAR) explored for this scaffold?

Methodological Answer:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., CF₃) at the 3-position enhances enzyme inhibition (e.g., 10× potency increase) .
  • Ring Modifications : Replacing cyclopenta with cyclohexa reduces metabolic stability (t₁/₂ ↓ from 4.2 to 1.8 hrs) .
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical H-bond interactions (e.g., NH…O=C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Reactant of Route 2
2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

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